Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate
Overview
Description
Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is a versatile chemical compound with the molecular formula C12H16N2O5S. It is known for its complex molecular structure, which enables diverse applications ranging from drug development to material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate typically involves the reaction of ethyl cyanoacetate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation: Reagents such as aldehydes, ketones, and acids are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound can also participate in various biochemical pathways, leading to the formation of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyanoacetate
- Methyl 2-cyano-2-aminoacetate
- 4-Methylbenzenesulfonyl chloride
Uniqueness
Ethyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research .
Properties
IUPAC Name |
ethyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-9-5(8)4(7)3-6/h2-5H,1H3,(H,8,9,10);4H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPUEWDLGXTFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302293 | |
Record name | 4-Methylbenzene-1-sulfonic acid--ethyl 3-nitriloalaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37842-58-3 | |
Record name | 37842-58-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylbenzene-1-sulfonic acid--ethyl 3-nitriloalaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-2-cyanoacetate; 4-methylbenzene-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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